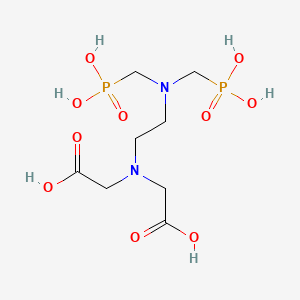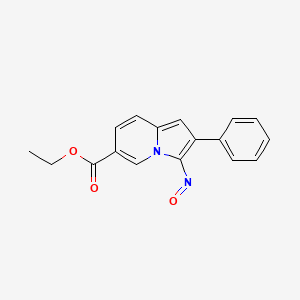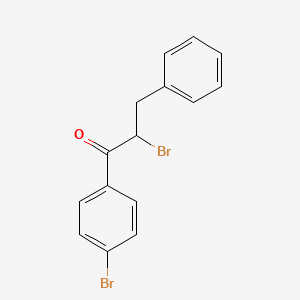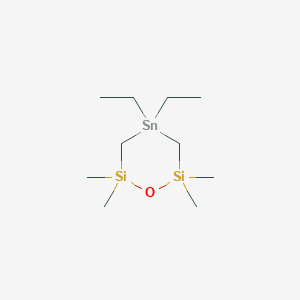![molecular formula C14H12N2O6 B14611843 Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- CAS No. 57693-46-6](/img/structure/B14611843.png)
Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- is a complex organic compound characterized by its phenolic structure with multiple nitro and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- typically involves nitration reactions. One common method is the nitration of phenol using dilute nitric acid at room temperature, which produces a mixture of 2-nitrophenol and 4-nitrophenol . The specific conditions and reagents used can vary, but the process generally requires careful control of temperature and concentration to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic processes or continuous flow reactors to enhance yield and purity. The use of specific catalysts and optimized reaction conditions can significantly improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different functionalized products.
Substitution: Electrophilic aromatic substitution reactions are common, where the nitro and hydroxyl groups influence the reactivity of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like bromine or nitric acid are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce quinones.
Scientific Research Applications
Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- exerts its effects involves interactions with various molecular targets and pathways. The presence of nitro and hydroxyl groups allows it to participate in redox reactions and form hydrogen bonds, influencing its reactivity and biological activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A phenolic compound with a nitro group at the opposite position of the hydroxyl group on the benzene ring.
2-Methyl-5-nitrophenol: Another phenolic compound with a similar structure but different substitution pattern.
Phenol, 4-[2-(methylamino)ethyl]-: A compound with a phenolic structure and an aminoethyl group.
Uniqueness
Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- is unique due to its specific combination of nitro and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
57693-46-6 |
|---|---|
Molecular Formula |
C14H12N2O6 |
Molecular Weight |
304.25 g/mol |
IUPAC Name |
4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitrophenol |
InChI |
InChI=1S/C14H12N2O6/c1-8-4-9(6-12(14(8)18)16(21)22)5-10-7-11(15(19)20)2-3-13(10)17/h2-4,6-7,17-18H,5H2,1H3 |
InChI Key |
AWOWBMZKSIKLDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)[N+](=O)[O-])CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)
![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)








